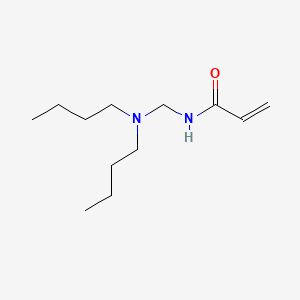

N-((Dibutylamino)methyl)acrylamide

説明

N-((Dibutylamino)methyl)acrylamide (CAS 92168-48-4) is a tertiary amine-functionalized acrylamide derivative with the molecular formula C₁₃H₂₆N₂O and a molecular weight of 213.35 g/mol . Its structure features a dibutylamino group attached via a methylene bridge to the acrylamide backbone. This compound is synthesized through the reaction of a Schiff base salt (derived from dibutylamine and formaldehyde) with acrylamide in methanol, yielding a colorless to yellow oil . Its applications span polymer chemistry, drug delivery systems, and materials science, where its amine group enables pH-responsive behavior and post-polymerization modifications .

特性

CAS番号 |

57166-83-3 |

|---|---|

分子式 |

C12H24N2O |

分子量 |

212.33 g/mol |

IUPAC名 |

N-[(dibutylamino)methyl]prop-2-enamide |

InChI |

InChI=1S/C12H24N2O/c1-4-7-9-14(10-8-5-2)11-13-12(15)6-3/h6H,3-5,7-11H2,1-2H3,(H,13,15) |

InChIキー |

ZLVXBBQUJFPPNR-UHFFFAOYSA-N |

正規SMILES |

CCCCN(CCCC)CNC(=O)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((Dibutylamino)methyl)acrylamide typically involves the Mannich reaction, which is a three-component reaction that allows access to β-amino methylated carbonyl compounds. The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides due to issues with premature polymerization and monomer isolation . Instead, a more efficient method involves the addition of acrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts . This method provides a high yield of the desired monomeric precursors.

Industrial Production Methods

Industrial production of N-((Dibutylamino)methyl)acrylamide may involve large-scale synthesis using the aforementioned Mannich reaction, followed by purification through vacuum distillation from the aqueous reaction mixture . The reaction typically operates at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base and subsequent addition of the secondary amine .

化学反応の分析

Types of Reactions

N-((Dibutylamino)methyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form temperature and pH-responsive polymers.

Substitution Reactions: The dibutylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Polymerization: Typically initiated by free radicals under thermal or photochemical conditions.

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

Major Products

Polymerization: Produces polymers with dual functionalities of temperature and pH-responsiveness.

Substitution Reactions: Yields substituted acrylamides with various functional groups.

科学的研究の応用

N-((Dibutylamino)methyl)acrylamide has a wide range of applications in scientific research:

作用機序

The mechanism by which N-((Dibutylamino)methyl)acrylamide exerts its effects involves the reversible ionization of the dibutylamino group, which alters the hydrophobicity of the polymer . This ionization is pH-dependent, allowing the polymer to respond to changes in the environment. The molecular targets and pathways involved include the interaction of the polymer with cellular membranes and the release of encapsulated therapeutic agents in response to specific stimuli .

類似化合物との比較

Structural and Physical Properties

The table below compares N-((Dibutylamino)methyl)acrylamide with structurally analogous compounds:

Key Observations :

- Steric Effects: The dibutylamino group introduces significant steric bulk compared to dimethyl or diethyl analogs, reducing reaction rates in nucleophilic additions or polymer crosslinking .

- Hydrophobicity : Longer alkyl chains (butyl vs. methyl/ethyl) increase hydrophobicity, affecting solubility in polar solvents. For example, the dibutyl derivative is less water-soluble than its dimethyl counterpart .

- Thermal Properties: Higher molecular weight correlates with elevated boiling points; N-((Dimethylamino)methyl)acrylamide boils at 97°C (0.3 Torr) , while the dibutyl variant requires higher temperatures for distillation .

2.2.1 Polymer Chemistry

- N-((Dibutylamino)methyl)acrylamide: Forms pH-responsive polymers due to the protonatable tertiary amine. Used in stimuli-responsive hydrogels for drug delivery .

- N-((Dimethylamino)ethyl)acrylamide (DBAEAM): Similar pH-responsive behavior but with an ethyl linker, enhancing flexibility in polymer chains. Exhibits lower cytotoxicity compared to dibutyl derivatives .

- N-((Dibutylamino)methyl)methacrylamide: The methyl group on the acrylamide backbone increases steric hindrance, slowing polymerization rates but improving thermal stability in resulting polymers .

2.2.2 Michael Addition Reactivity

In reactions with asymmetric divinyl compounds (e.g., AAEMA), the dibutylamino group exhibits lower nucleophilicity compared to dimethyl or diethyl analogs. This reduces regioselectivity in Michael additions, favoring attack on acrylate units over acrylamide moieties under mild conditions .

Case Study: Comparison with Diacetone Acrylamide

Diacetone acrylamide (DAAM, C₉H₁₅NO₂) is a non-ionic monomer with a cyclic ketone group. Unlike N-((Dibutylamino)methyl)acrylamide:

- Reactivity : DAAM undergoes self-crosslinking via keto-hydrazide reactions, whereas the dibutyl derivative relies on amine-mediated crosslinking .

- Applications : DAAM is used in water-resistant coatings, while the dibutyl compound is favored in pH-sensitive biomedical devices .

生物活性

N-((Dibutylamino)methyl)acrylamide is a compound belonging to the acrylamide family, characterized by its unique dibutylamino substituent. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial activity, drug design, and polymer science.

Chemical Structure and Properties

The molecular formula for N-((Dibutylamino)methyl)acrylamide is . The presence of the dibutylamino group enhances solubility in organic solvents and influences its reactivity with biological macromolecules, such as proteins and nucleic acids. This reactivity is critical for its potential therapeutic effects and toxicity profiles.

Antimicrobial Activity

Research indicates that compounds with similar structures to N-((Dibutylamino)methyl)acrylamide exhibit significant antimicrobial properties. For instance, derivatives of dibutylamine have shown effectiveness against various bacterial strains, suggesting that N-((Dibutylamino)methyl)acrylamide may possess similar properties.

Table 1: Antimicrobial Activity of Dibutylamine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dibutylamine Derivative A | E. coli | 25 µg/mL |

| Dibutylamine Derivative B | S. aureus | 15 µg/mL |

| N-((Dibutylamino)methyl)acrylamide | TBD | TBD |

Note: Data for N-((Dibutylamino)methyl)acrylamide is pending further research.

Applications in Drug Design

The reactivity of N-((Dibutylamino)methyl)acrylamide with biological targets makes it a candidate for drug development. Its ability to interact with nucleophiles and electrophiles allows for the exploration of its use in creating targeted therapies.

Case Study: Interaction with Proteins

In a study examining the interactions between acrylamide derivatives and proteins, it was found that compounds similar to N-((Dibutylamino)methyl)acrylamide could effectively bind to protein sites, potentially leading to therapeutic benefits or adverse effects. The binding affinities and mechanisms were analyzed using molecular dynamics simulations, revealing insights into how structural variations influence biological activity.

Polymer Science and Material Applications

N-((Dibutylamino)methyl)acrylamide can also be utilized in polymer synthesis. Its incorporation into copolymers allows for the development of stimuli-responsive materials that can be used in drug delivery systems.

Table 2: Properties of Polymers Derived from Acrylamide Monomers

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Poly(N,N-dimethylaminoethyl methacrylate) | Biomedical Engineering | Biocompatibility, antimicrobial |

| Copolymer with N-((Dibutylamino)methyl)acrylamide | Drug Delivery Systems | pH-responsiveness, solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。